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molecular formula C15H22N2O B1591743 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1) CAS No. 57671-19-9

1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)

Cat. No. B1591743
M. Wt: 246.35 g/mol
InChI Key: MFYNHXMPPRNECN-UHFFFAOYSA-N
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Patent
US08541477B2

Procedure details

A THF solution (5 mL) of phenol (0.48 g, 5.1 mmol) was added to a 50 mL flask containing THF (10 mL) and DBU (0.76 g, 5.0 mmol) under nitrogen atmosphere. The solution was stirred for 2 hours and evaporated afterward. The liquid residue was then washed with diethyl ether, isolated by decantation, and dried under vacuum (1.18 g, 95%).
Name
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]1[CH2:18][CH2:17][N:16]2[C:11](=[N:12][CH2:13][CH2:14][CH2:15]2)[CH2:10][CH2:9]1>C1COCC1>[CH2:8]1[CH2:18][CH2:17][N:16]2[C:11](=[N:12][CH2:13][CH2:14][CH2:15]2)[CH2:10][CH2:9]1.[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated afterward
WASH
Type
WASH
Details
The liquid residue was then washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
isolated by decantation
CUSTOM
Type
CUSTOM
Details
dried under vacuum (1.18 g, 95%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1CCC2=NCCCN2CC1.C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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